![molecular formula C13H17NO3 B11163290 N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide](/img/structure/B11163290.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide is an organic compound that features a benzodioxole ring attached to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide typically involves the reaction of 1,3-benzodioxole derivatives with butanamide precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product . Reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as cesium carbonate (Cs2CO3) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and DMF . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted benzodioxole derivatives, alcohols, amines, and carboxylic acids .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide include:
Uniqueness
This compound is unique due to its specific structural features, such as the benzodioxole ring and the butanamide moiety.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbutanamide |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)13(15)14-7-10-4-5-11-12(6-10)17-8-16-11/h4-6,9H,3,7-8H2,1-2H3,(H,14,15) |
InChI Key |
AWXFSVXURCACKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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